N-benzhydrylthiophene-2-carboxamide
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Overview
Description
N-benzhydrylthiophene-2-carboxamide is an organic compound with the molecular formula C18H15NOS. It is characterized by the presence of a benzhydryl group attached to a thiophene ring, which is further connected to a carboxamide group.
Mechanism of Action
Target of Action
This compound is a versatile chemical that holds immense potential in scientific research. Its unique structure enables it to be employed in various fields such as organic synthesis, drug discovery, and material science.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-benzhydrylthiophene-2-carboxamide . These factors can include temperature, pH, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydrylthiophene-2-carboxamide typically involves the reaction of benzhydryl chloride with thiophene-2-carboxamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzhydrylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Benzhydrylthiophene-2-carboxamide derivatives: These compounds share a similar core structure but may have different substituents on the thiophene ring.
Thiophene-2-carboxamide derivatives: These compounds lack the benzhydryl group but retain the thiophene and carboxamide functionalities.
Uniqueness
N-benzhydrylthiophene-2-carboxamide is unique due to the presence of the benzhydryl group, which can influence its chemical reactivity and biological activity.
Biological Activity
N-benzhydrylthiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its antiproliferative, antimicrobial, and antioxidant properties.
- Molecular Formula : C18H15NOS
- Molecular Weight : 293.38 g/mol
- CAS Number : 313969-31-2
- Purity : ≥ 95% .
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with benzhydryl amines under controlled conditions. This process is crucial for obtaining high yields and purity necessary for biological testing.
Antiproliferative Activity
This compound has shown promising antiproliferative effects against various cancer cell lines. For instance, studies have indicated that it exhibits selective toxicity towards HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines while being less toxic to non-cancerous cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
HepG2 | 4.5 | High |
PC-3 | 5.0 | High |
U-87 MG | >100 | Low |
A498 | >100 | Low |
The selective cytotoxicity observed in these studies suggests that this compound may act through specific molecular targets, including topoisomerases and vascular endothelial growth factor receptors (VEGFR), which are implicated in cancer cell proliferation and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. It demonstrates significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 3.91 µg/mL . This positions it as a potential candidate for further development in treating tuberculosis.
Table 2: Antimicrobial Activity
Pathogen | MIC (µg/mL) |
---|---|
Mycobacterium tuberculosis | 3.91 |
Staphylococcus aureus | 15 |
Escherichia coli | >125 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds with similar structures have been reported to exhibit strong antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro . This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in promoting tumorigenesis and influencing treatment outcomes.
Research indicates that the biological activities of this compound may be attributed to its interaction with specific enzymes and receptors involved in cell signaling pathways:
- VEGFR Inhibition : The compound appears to inhibit VEGFR-mediated signaling, which is crucial in tumor angiogenesis.
- Topoisomerase Interaction : It may also interfere with DNA topoisomerase activity, leading to impaired DNA replication in cancer cells.
- Oxidative Stress Modulation : By enhancing antioxidant defenses, it may protect normal cells while selectively targeting malignant cells.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- A study demonstrated its ability to induce apoptosis in HepG2 cells through VEGFR inhibition, leading to decreased cell viability and increased caspase activity .
- Another investigation revealed that the compound significantly reduced bacterial load in infected macrophages, showcasing its potential as an adjunct therapy for tuberculosis .
Properties
IUPAC Name |
N-benzhydrylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c20-18(16-12-7-13-21-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOZVLBAMUXQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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